Synthetic Yields and Enantioselectivity: Tribenzo[7]annulen-9-one vs. Tribenzo[8]annulene Analogs in Pd-Catalyzed Ligand Synthesis
9H-Tribenzo[a,c,e][7]annulen-9-one serves as the essential hydrazone precursor for the first catalytic enantioselective synthesis of inherently chiral tribenzoannulene derivatives. Under palladium catalysis, hydrazone derivatives of this ketone couple with benzyl bromides to yield 9-benzylidene-9H-tribenzo[a,c,e][7]annulenes with isolated yields ranging from 61% to 95% and enantioselectivities up to 99% ee [1]. In contrast, the eight-membered ring analog tribenzo[a,c,e]cyclooctene lacks the carbonyl handle required for this transformation and cannot access this chiral scaffold via the same methodology [2].
| Evidence Dimension | Enantioselective synthesis yield and enantiomeric excess |
|---|---|
| Target Compound Data | 61–95% isolated yield; up to 99% ee |
| Comparator Or Baseline | Tribenzo[a,c,e]cyclooctene (8-membered ring analog) |
| Quantified Difference | Target compound enables the reported transformation; comparator is synthetically incompatible with the method due to absence of ketone functionality |
| Conditions | Pd-catalyzed coupling of N-tosylhydrazone derivatives with benzyl bromides under mild conditions |
Why This Matters
Procurement of the ketone is mandatory for research groups pursuing the synthesis of conformationally stable, inherently chiral tribenzoannulene ligands; alternative tribenzo-fused macrocycles cannot substitute.
- [1] X. Wang, C. Wang, Y. Luo, et al., Chem Catalysis, 2024, 4, 100904. View Source
- [2] X. Wang, C. Wang, Y. Luo, et al., Chem Catalysis, 2024, 4, 100904. View Source
